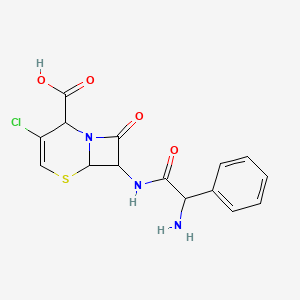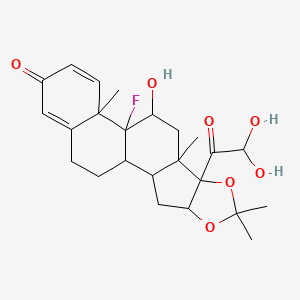
Cefaclor, delta-3-isomer (30 MG)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefaclor, delta-3-isomer (30 MG) is a derivative of cefaclor, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used primarily in pharmaceutical applications. The delta-3-isomer of cefaclor is a specific structural variant that exhibits unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefaclor, delta-3-isomer involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with a phenylglycine derivative. This is followed by chlorination at the 3-position to introduce the chlorine atom .
Industrial Production Methods
Industrial production of cefaclor, delta-3-isomer involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and specific reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Cefaclor, delta-3-isomer undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions may result in halogenated derivatives .
Scientific Research Applications
Cefaclor, delta-3-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development
Biology: Studied for its antibacterial properties and its effects on bacterial cell wall synthesis
Medicine: Used in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Industry: Employed in the pharmaceutical industry for the production of cefaclor-based medications
Mechanism of Action
Cefaclor, delta-3-isomer exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the disruption of cell wall biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cefaclor, delta-3-isomer include other cephalosporin antibiotics such as:
- Cefadroxil
- Cefoxitin
- Cefuroxime
- Cefpodoxime
- Ceftizoxime .
Uniqueness
Cefaclor, delta-3-isomer is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its delta-3-isomer form allows for specific interactions with bacterial PBPs, making it an effective antibacterial agent .
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23) |
InChI Key |
UPMVPDSZPOOATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/no-structure.png)


![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
